3-O-(2-Hydroxyethyl)-D-glucose

Catalog No.
S12275737
CAS No.
10230-18-9
M.F
C8H16O7
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-(2-Hydroxyethyl)-D-glucose

CAS Number

10230-18-9

Product Name

3-O-(2-Hydroxyethyl)-D-glucose

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-hydroxyethoxy)hexanal

Molecular Formula

C8H16O7

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C8H16O7/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1

InChI Key

HZXNZEPXEWYIOH-ULAWRXDQSA-N

Canonical SMILES

C(COC(C(C=O)O)C(C(CO)O)O)O

Isomeric SMILES

C(CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O

3-O-(2-Hydroxyethyl)-D-glucose is a derivative of D-glucose, where a hydroxyethyl group is attached to the third carbon atom of the glucose molecule. This compound is characterized by its molecular formula C8H16O7C_8H_{16}O_7 and is part of a broader category of sugar alcohols and glycosides. The hydroxyethyl substitution not only alters the physical and chemical properties of glucose but also enhances its solubility and reactivity in various biochemical contexts.

Typical for sugar derivatives:

  • Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid, often using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield various alcohol derivatives, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The hydroxyethyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

These reactions are significant in synthetic organic chemistry, providing pathways for the modification of sugar structures for various applications.

3-O-(2-Hydroxyethyl)-D-glucose exhibits biological activities that are similar to those of glucose, including:

  • Energy Source: It can be utilized as an energy substrate by cells, although its metabolic pathway may differ slightly from that of glucose.
  • Antioxidant Properties: Some studies suggest that compounds with hydroxyethyl substitutions may exhibit enhanced antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
  • Cell Signaling: As a glucose analog, it may interact with glucose transporters and receptors, influencing cellular signaling pathways related to metabolism and energy homeostasis.

The synthesis of 3-O-(2-Hydroxyethyl)-D-glucose typically involves several steps:

  • Starting Material: D-glucose is used as the starting material.
  • Protection of Hydroxyl Groups: Selective protection of hydroxyl groups may be necessary to prevent unwanted reactions during the modification process.
  • Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via an etherification reaction using ethylene oxide or ethylene glycol in the presence of acid catalysts.
  • Deprotection: After the desired substitution is achieved, protective groups are removed to yield the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

3-O-(2-Hydroxyethyl)-D-glucose has various applications across different fields:

  • Pharmaceuticals: It can serve as a building block for drug development, particularly in designing compounds that mimic glucose's biological activity.
  • Food Industry: Used as a sweetener or stabilizer due to its solubility and sweetness profile.
  • Biotechnology: Utilized in cell culture media as a carbon source or osmotic agent.

Research on 3-O-(2-Hydroxyethyl)-D-glucose indicates that it may interact with various enzymes and transporters involved in carbohydrate metabolism. For instance:

  • Glucose Transporters: It can compete with glucose for transport across cell membranes, influencing insulin response and cellular uptake dynamics.
  • Enzymatic Interactions: Studies suggest that it may act as an inhibitor or modulator for enzymes like glucokinase or hexokinase, which play critical roles in glucose metabolism.

These interactions highlight its potential as a therapeutic agent in managing metabolic disorders such as diabetes.

3-O-(2-Hydroxyethyl)-D-glucose shares structural similarities with several other sugar derivatives. Here are some comparable compounds:

Compound NameStructural FeatureUnique Properties
6-O-(2-Hydroxyethyl)-D-glucoseHydroxyethyl group at sixth positionIncreased solubility and altered metabolic pathways
3-O-Methyl-D-glucoseMethyl group at third positionDifferent transport mechanisms compared to glucose
2-Deoxy-D-glucoseLacks oxygen at second positionPotent inhibitor of glycolysis
6-O-Methyl-D-glucoseMethyl group at sixth positionSimilar structure but distinct biological activity

The uniqueness of 3-O-(2-Hydroxyethyl)-D-glucose lies in its specific hydroxyethyl substitution at the third carbon, which influences both its physical properties and biological interactions differently than other glucose analogs. This compound's ability to mimic glucose while exhibiting distinct metabolic behavior makes it a valuable subject for further research in pharmacology and biochemistry.

XLogP3

-3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

224.08960285 g/mol

Monoisotopic Mass

224.08960285 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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